3-Ethynyl-3-methylthietane 1,1-dioxide 3-Ethynyl-3-methylthietane 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 2260937-20-8
VCID: VC5224132
InChI: InChI=1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3
SMILES: CC1(CS(=O)(=O)C1)C#C
Molecular Formula: C6H8O2S
Molecular Weight: 144.19

3-Ethynyl-3-methylthietane 1,1-dioxide

CAS No.: 2260937-20-8

Cat. No.: VC5224132

Molecular Formula: C6H8O2S

Molecular Weight: 144.19

* For research use only. Not for human or veterinary use.

3-Ethynyl-3-methylthietane 1,1-dioxide - 2260937-20-8

Specification

CAS No. 2260937-20-8
Molecular Formula C6H8O2S
Molecular Weight 144.19
IUPAC Name 3-ethynyl-3-methylthietane 1,1-dioxide
Standard InChI InChI=1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3
Standard InChI Key YXABOQQRWQAIIP-UHFFFAOYSA-N
SMILES CC1(CS(=O)(=O)C1)C#C

Introduction

Structural and Electronic Properties

Molecular Geometry

The thietane ring adopts a puckered conformation due to its five-membered structure, with bond angles deviating from ideal tetrahedral geometry. The 1,1-dioxide moiety introduces significant polarity, as the sulfone group (-SO₂-) creates strong dipole moments. X-ray crystallography data for analogous compounds, such as 3-methylbenzothiophene 1,1-dioxide, reveal planar sulfone groups and slight distortions in the heterocyclic ring . Computational studies suggest that the ethynyl group’s sp-hybridized carbon introduces linear geometry, potentially influencing intermolecular interactions.

Electronic Features

The sulfone group withdraws electron density from the thietane ring via inductive effects, rendering the sulfur atom electron-deficient. This polarization enhances the reactivity of adjacent positions, particularly the ethynyl substituent, which can participate in click chemistry reactions (e.g., Huisgen cycloaddition). The methyl group, in contrast, exerts a modest electron-donating effect through hyperconjugation, creating localized electronic asymmetry .

Synthesis and Manufacturing

Industrial Production

Sigma-Aldrich lists the compound with a purity of 95%, synthesized in Ukraine and distributed for research purposes . Scaling production requires optimizing:

  • Catalyst selection (e.g., titanium-based reagents for cyclization )

  • Solvent systems (polar aprotic solvents like acetonitrile )

  • Temperature control to prevent ring-opening reactions.

Chemical Reactivity

Functional Group Interactions

Functional GroupReactivity Profile
Sulfone (-SO₂-)Participates in nucleophilic substitutions at sulfur; resistant to reduction under mild conditions.
Ethynyl (-C≡CH)Engages in cycloadditions, metal-catalyzed couplings, and polymerization.
Methyl (-CH₃)Stabilizes adjacent carbocations; undergoes free-radical halogenation.

The ethynyl group’s reactivity is particularly notable. For example, in the presence of copper(I) catalysts, it can form 1,2,3-triazoles via azide-alkyne cycloaddition—a reaction pivotal in bioconjugation and polymer chemistry .

Stability Considerations

The compound is stable under inert atmospheres but may decompose upon prolonged exposure to moisture or light due to potential sulfone hydrolysis. Storage recommendations include refrigeration (2–8°C) in amber glass vials with desiccants .

Comparison with Related Compounds

CompoundStructure FeaturesKey Differences
3-Methylthietane 1,1-dioxideLacks ethynyl groupReduced click chemistry utility
2-EthynylthiopheneThiophene ring (aromatic)Higher thermal stability
3-Methylbenzothiophene 1,1-dioxideFused benzene-thiophene systemEnhanced π-stacking capability

The inclusion of both methyl and ethynyl groups in 3-ethynyl-3-methylthietane 1,1-dioxide creates a balance between steric bulk and reactivity, distinguishing it from simpler thietane derivatives .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s behavior in catalytic cycles, particularly in transition metal-mediated reactions.

  • Biological Screening: Evaluate antimicrobial or anticancer activity given sulfones’ pharmacological relevance.

  • Polymer Chemistry: Explore its use as a monomer in alkyne-based polymerization reactions.

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